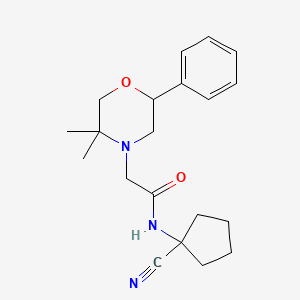![molecular formula C27H25NO4 B3005572 (1R,3R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid CAS No. 2445750-21-8](/img/structure/B3005572.png)
(1R,3R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of cyclopentane carboxylic acid, which is a type of amino acid. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis. The phenyl group attached to the amino group suggests that this compound could be used in the synthesis of peptides or proteins .
Scientific Research Applications
Synthesis and Solid Phase Applications
(1R,3R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid is a compound that has applications in the synthesis of other chemicals. For instance, it is involved in the production of various fluoren-9-ylmethoxycarbonylamino compounds, which are crucial in synthetic chemistry. One study discusses the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, a compound prepared from related chemicals (Le & Goodnow, 2004). Additionally, fluorenyl-based linkers, related to this compound, are used for solid phase synthesis, offering higher acid stability compared to standard trityl resins, essential for immobilizing and modifying various compounds (Bleicher, Lutz, & Wuethrich, 2000).
Biological Evaluation and Imaging Applications
This compound and its derivatives also find applications in biological evaluations and imaging. A study on the radiolabeling and biological evaluation of (3R,4R)-1-amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic acid, an enantiomer, for PET imaging, indicates its use in tumor imaging and diagnostics (Pickel et al., 2021).
Chemical Modification and Drug Design
Another important application is in the field of drug design. Cyclopentane-1,3-diones, structurally similar to this compound, are utilized as isosteres for carboxylic acid functional groups in the design of potent thromboxane receptor antagonists, showcasing its role in the development of new medicinal compounds (Ballatore et al., 2011).
Photocatalytic Applications
In the realm of photocatalysis, derivatives of this compound, such as 1-(4-(9 H-Carbazol-9-yl)phenyl)-3-amino-9 H-fluorene-2,4-dicarbonitrile, have been used as photocatalysts for the decarboxylative cross-coupling reaction of α-amino acids, underlining its role in innovative chemical reactions (Chen, Lu, & Wang, 2019).
Enzyme Inhibition Studies
Interestingly, compounds structurally related to this compound have been studied as inhibitors in enzymatic synthesis, such as in the inhibition of S-adenosyl-l-methionine synthesis, highlighting its potential in biochemical research and pharmaceutical development (Coulter et al., 1974).
Properties
IUPAC Name |
(1R,3R)-3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)19-10-9-18(15-19)17-11-13-20(14-12-17)28-27(31)32-16-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,11-14,18-19,25H,9-10,15-16H2,(H,28,31)(H,29,30)/t18-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQARSBBPXVDAV-RTBURBONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1C2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B3005489.png)
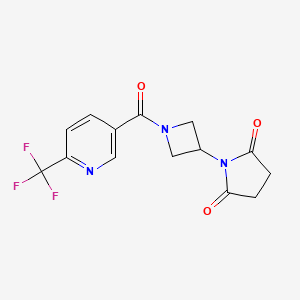
![1,3-Dimethyl-6-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B3005491.png)
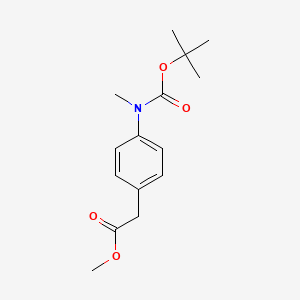
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3005495.png)
![7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B3005496.png)



![N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B3005504.png)
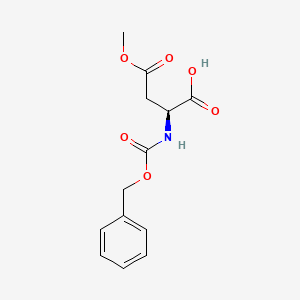
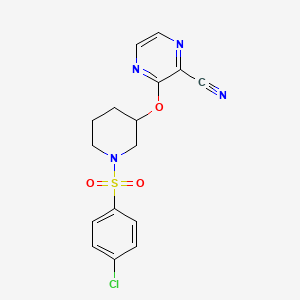
![N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)ethanethioamide](/img/structure/B3005511.png)
